molecular formula C18H21KO5S B073888 Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt CAS No. 1240-04-6

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt

Cat. No.: B073888
CAS No.: 1240-04-6
M. Wt: 388.5 g/mol
InChI Key: CUQHOFAEIPGLBH-ZFINNJDLSA-M
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Description

Estrone sulfate (potassium) is a naturally occurring steroid and a conjugated estrogen. It is a potassium salt of estrone sulfate, which is an estrogen ester and conjugate. Estrone sulfate is one of the most abundant estrogens in the human body, particularly in the bloodstream of postmenopausal women. It plays a crucial role in various physiological processes and is used in hormone replacement therapy to manage menopausal symptoms and other hormone-related disorders .

Scientific Research Applications

Estrone sulfate (potassium) has a wide range of applications in scientific research:

Future Directions

As this compound is available for research use , it could be subject to further studies to understand its properties and potential applications better.

Mechanism of Action

Target of Action

Estrone 3-sulfate potassium salt, also known as Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt, is a form of estrogen . The primary targets of this compound are nuclear receptors in estrogen-responsive tissues . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .

Mode of Action

The compound interacts with its targets by entering the cells of responsive tissues, where it binds to estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .

Biochemical Pathways

Estrone 3-sulfate potassium salt affects several biochemical pathways. It is converted to estradiol, a more potent form of estrogen, through the activity of steroid sulfatase . This conversion process is a key part of the steroid hormone biosynthesis pathway .

Pharmacokinetics

It is known that its conversion to estradiol requires steroid sulfatase activity . This suggests that the compound’s bioavailability may be influenced by the presence and activity of this enzyme in the body.

Result of Action

The action of Estrone 3-sulfate potassium salt results in the modulation of various molecular and cellular processes. As an estrogen, it can alleviate symptoms of menopause, treat some types of infertility, underdevelopment of female sexual characteristics, vaginal atrophy, some types of breast cancer (particularly in men and postmenopausal women), prostate cancer, and prevent osteoporosis .

Action Environment

The action of Estrone 3-sulfate potassium salt can be influenced by various environmental factors. For example, a study on the migration and abiotic transformation of estrone and estrone-3-sulfate during soil transport showed that the migration capacity of estrone-3-sulfate was far stronger than estrone in soil . This suggests that the compound’s action, efficacy, and stability may be affected by its environment, including the presence of other compounds and the physical and chemical properties of the environment .

Biochemical Analysis

Biochemical Properties

Estrone 3-sulfate potassium salt is biologically inactive, with less than 1% of the relative binding affinity of estradiol for the ERα and ERβ . Simultaneously, estrogen sulfotransferases, including SULT1A1 and SULT1E1, convert estrone to Estrone 3-sulfate potassium salt, resulting in an equilibrium between the two steroids in various tissues .

Cellular Effects

Estrone 3-sulfate potassium salt itself does not have direct cellular effects due to its biological inactivity. Its transformation into estrone can influence various cellular processes. Estrone, the product of the transformation, can be converted by 17β-hydroxysteroid dehydrogenases into the more potent estrogen estradiol . This estradiol can then bind to and activate estrogen receptors, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Estrone 3-sulfate potassium salt involves its conversion into estrone by steroid sulfatase . Estrone can then be converted into estradiol, a more potent estrogen, by 17β-hydroxysteroid dehydrogenases . Estradiol exerts its effects at the molecular level by binding to estrogen receptors and modulating their activity .

Metabolic Pathways

Estrone 3-sulfate potassium salt is involved in the metabolic pathway of estrone. It is converted into estrone by steroid sulfatase . Estrone can then be converted into estradiol by 17β-hydroxysteroid dehydrogenases .

Transport and Distribution

Estrone 3-sulfate potassium salt is hydrophilic due to its anionic nature . It is transported into cells in a tissue-specific manner by active transport via organic-anion-transporting polypeptides (OATPs), including OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1, as well as by the sodium-dependent organic anion transporter (SOAT; SLC10A6) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estrone sulfate (potassium) can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester. The resulting estrone sulfate is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods: In industrial settings, the production of estrone sulfate (potassium) involves large-scale sulfation processes. The reaction conditions are optimized to achieve high yields and purity. The process includes the purification of the final product through crystallization or other separation techniques to remove impurities and ensure the desired quality .

Chemical Reactions Analysis

Types of Reactions: Estrone sulfate (potassium) undergoes various chemical reactions, including:

    Hydrolysis: Estrone sulfate can be hydrolyzed to estrone and sulfuric acid under acidic or enzymatic conditions.

    Reduction: The compound can be reduced to estradiol sulfate, which is a more potent estrogen.

    Oxidation: Estrone sulfate can undergo oxidation to form estrone-3,4-quinone, a reactive intermediate.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using sulfatase enzymes.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Comparison with Similar Compounds

Estrone sulfate (potassium) can be compared with other similar compounds such as:

    Estradiol sulfate: A more potent estrogen with similar applications in hormone replacement therapy.

    Estriol sulfate: Another estrogen conjugate with distinct physiological roles and therapeutic uses.

    Estrone glucuronide: A conjugated estrogen with different metabolic pathways and excretion profiles.

Uniqueness: Estrone sulfate (potassium) is unique due to its abundance in the human body and its role as a reservoir for the formation of active estrogens. Its stability and solubility as a potassium salt make it suitable for various research and therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt involves the conversion of Estra-1,3,5(10)-trien-17-one to its sulfonyl chloride derivative, followed by reaction with potassium sulfite to form the sulfoxide, and finally conversion to the potassium salt. ", "Starting Materials": [ "Estra-1,3,5(10)-trien-17-one", "Thionyl chloride", "Potassium sulfite", "Potassium hydroxide" ], "Reaction": [ "Estra-1,3,5(10)-trien-17-one is reacted with thionyl chloride to form the sulfonyl chloride derivative.", "The sulfonyl chloride is then reacted with potassium sulfite in the presence of water to form the sulfoxide.", "The sulfoxide is then treated with potassium hydroxide to form the potassium salt of Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-." ] }

1240-04-6

Molecular Formula

C18H21KO5S

Molecular Weight

388.5 g/mol

IUPAC Name

potassium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1

InChI Key

CUQHOFAEIPGLBH-ZFINNJDLSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+]

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+]

1240-04-6

physical_description

Solid

Pictograms

Irritant; Health Hazard

Related CAS

481-97-0 (Parent)

synonyms

estrone sulfate
estrone sulfate, 14C-labeled
estrone sulfate, 16-(14)C-labeled
estrone sulfate, ammonium salt
estrone sulfate, potassium salt
estrone sulfate, sodium salt
estrone-3-sulfate
Evex
oestrone sulphate
potassium estrone sulfate
sodium estrone sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
Reactant of Route 2
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
Reactant of Route 3
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
Reactant of Route 4
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
Reactant of Route 5
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
Reactant of Route 6
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt

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